Scientific Field: Physical Chemistry.
Summary of the Application: N-methylacetamide is used in the study of deep eutectic solvents (DESs), specifically LiTf2N:N-methylacetamide.
Methods of Application: The properties of LiTf2N:N-methylacetamide change with the evaporation of N-methylacetamide from the solvent, which influences the performance of the energy-storing devices.
Results or Outcomes: The evaporation mechanism of the DES LiTf2N:N-methylacetamide can be divided into three stages.
Scientific Field: Organic Chemistry.
Summary of the Application: N-methylacetamide is used in the preparation of α-ketoacetals, which are key intermediates in the synthesis of several compounds.
Methods of Application: The Weinreb amides were prepared from the α,α-dimethoxyacetic acids.
Results or Outcomes: The α-ketoacetals were obtained in 70–99% yield.
Scientific Field: Industrial Testing.
Summary of the Application: Phosphonic Acid Diethyl Ester, a compound related to “2-diethoxyphosphoryl-N-methoxy-N-methylacetamide”, is used in industrial testing.
Scientific Field: Molecular Biology.
Summary of the Application: N-Methoxy-N-methylacetamide, a compound related to “2-diethoxyphosphoryl-N-methoxy-N-methylacetamide”, is used in molecular biology methods.
The origin and specific significance of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide in scientific research are currently unknown. There is no published research readily available that explores its synthesis, properties, or applications.
The compound possesses several key features:
The synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diethyl phosphite with N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to facilitate the formation of the phosphonate moiety effectively. Detailed protocols can vary based on the desired purity and yield .
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is unique due to its specific functional groups that enable it to serve as an intermediate for complex organic syntheses, particularly those aimed at producing biologically active molecules. Its application in creating specific antitumor agents sets it apart from simpler organophosphorus compounds that do not possess similar synthetic versatility.
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate shares structural similarities with other organophosphorus compounds, particularly those containing phosphonate groups. Here are some similar compounds:
Compound Name | Structure Characteristics |
XLogP3 -0.2
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Dates
Modify: 2023-08-15
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